![molecular formula C18H17ClN2OS B12498261 1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498261.png)
1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that features a thiophene ring, a pyridine ring, and a chlorinated phenyl group
Preparation Methods
The synthesis of 1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Coupling Reactions: The thiophene derivative is then coupled with the chlorinated phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Pyridine Derivative: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Chemical Reactions Analysis
1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine undergoes various chemical reactions:
Scientific Research Applications
1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine can be compared with similar compounds:
5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines: These compounds also contain a thiophene ring and exhibit dual inhibitory activity against Mycobacterium tuberculosis and influenza virus.
Indole Derivatives: Indole derivatives possess a similar aromatic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
Properties
Molecular Formula |
C18H17ClN2OS |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-[[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C18H17ClN2OS/c19-16-5-6-18(22-13-17-4-2-8-23-17)15(9-16)12-21-11-14-3-1-7-20-10-14/h1-10,21H,11-13H2 |
InChI Key |
WOQQWLYYOPBOGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(C=CC(=C2)Cl)OCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


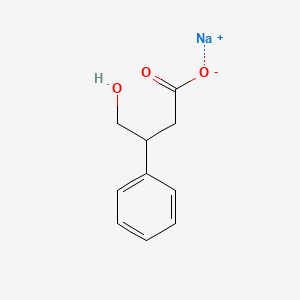
![1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498189.png)
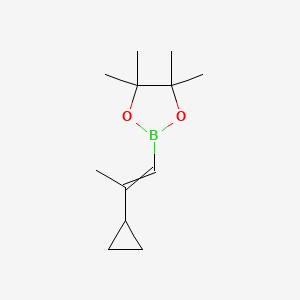
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498223.png)
![5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione](/img/structure/B12498226.png)
![Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498234.png)
![({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile](/img/structure/B12498250.png)
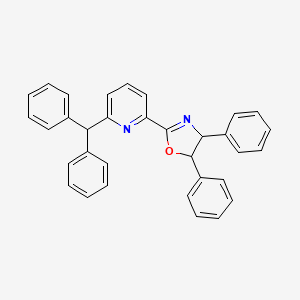
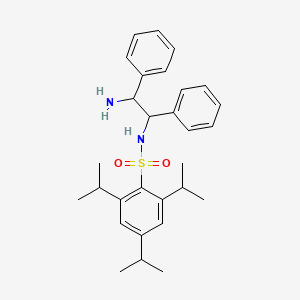
![N-benzyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B12498260.png)
![Ethyl 4-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12498265.png)
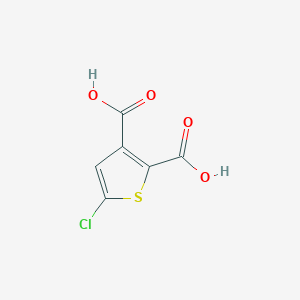
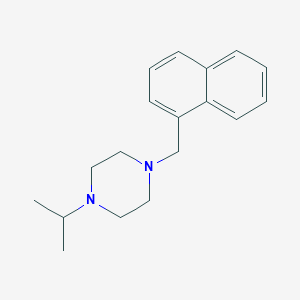
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498273.png)
